molecular formula C10H19NO2S B170092 tert-Butyl 4-mercaptopiperidine-1-carboxylate CAS No. 134464-79-2

tert-Butyl 4-mercaptopiperidine-1-carboxylate

Cat. No. B170092
M. Wt: 217.33 g/mol
InChI Key: USYCVFFWCMHPPG-UHFFFAOYSA-N
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Description

“tert-Butyl 4-mercaptopiperidine-1-carboxylate” is a chemical compound with the CAS Number: 134464-79-2 . It has a molecular weight of 217.33 and its IUPAC name is tert-butyl 4-sulfanyl-1-piperidinecarboxylate . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular formula of “tert-Butyl 4-mercaptopiperidine-1-carboxylate” is C10H19NO2S . The InChI Code is 1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-8(14)5-7-11/h8,14H,4-7H2,1-3H3 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 217.33 g/mol . The boiling point is 294.23ºC at 760 mmHg . The density is 1.083g/cm³ .

Scientific Research Applications

Synthesis of Intermediates

Tert-Butyl 4-mercaptopiperidine-1-carboxylate is a significant intermediate in the synthesis of various biologically active compounds and pharmaceuticals. For instance, it's utilized in the synthesis of novel protein tyrosine kinase Jak3 inhibitors, such as CP-690550. The synthesis involves multiple steps including nucleophilic substitution, borohydride reduction, oxidation, and acylation, showcasing its versatility as an intermediate in complex chemical processes (Chen Xin-zhi, 2011).

Stereoselective Syntheses

The compound plays a pivotal role in stereoselective syntheses, a critical process in drug development to ensure the effectiveness and safety of pharmaceuticals. For instance, its derivatives are used in the stereoselective synthesis of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, essential for creating cis-isomers. These processes highlight the chemical's significance in synthesizing enantiomerically pure substances, crucial for targeted drug action and minimizing side effects (V. Boev et al., 2015).

Piperidine Derivatives

The compound is used in the synthesis of various piperidine derivatives, which are prevalent in a multitude of therapeutic agents, including anticancer drugs and analgesics. The diverse applications in synthesizing piperidine derivatives underline its importance in medicinal chemistry and drug design (A. I. Moskalenko & V. Boev, 2014).

Crystallography Studies

The compound is also utilized in crystallography studies to understand the molecular structure and packing of chemicals, offering insights into the structural basis of their reactivity and interactions. For example, X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate have provided valuable information about molecular packing driven by strong hydrogen bonds, essential for understanding the compound's chemical behavior and reactivity (C. Didierjean et al., 2004).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302-H319-H332-H372-H400 . Precautionary statements include P260-P264-P270-P273-P280-P301+P312+P330-P304+P312-P305+P351+P338-P314-P337+P313-P391-P501 .

Future Directions

While specific future directions for “tert-Butyl 4-mercaptopiperidine-1-carboxylate” are not mentioned in the sources I found, it’s worth noting that this compound is used in proteomics research , indicating its potential for continued use in scientific research.

properties

IUPAC Name

tert-butyl 4-sulfanylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-8(14)5-7-11/h8,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYCVFFWCMHPPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619851
Record name tert-Butyl 4-sulfanylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-sulfanylpiperidine-1-carboxylate

CAS RN

134464-79-2
Record name tert-Butyl 4-sulfanylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-sulfanylpiperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In dry methanol were dissolved 520 mg (2 mmol) of 4-(acetylthio)-1-(tert-butoxycarbonyl)piperidine, and 420 μl (2 mmol) of a 28% sodium methoxide-methanol solution were added to the mixture under ice-cooling and under a nitrogen atmosphere, followed by stirring of the resulting mixture for 40 minutes. Then, 173 μl of acetic acid were added to the mixture and the solvent was distilled off at room temperature, followed by diluting of the residue with ethyl acetate. The mixture was washed successively with an aqueous sodium hydrogencarbonate solution and an aqueous NaCl solution in the order and the solvent was distilled off to obtain 430 mg of reddish orange oil. This product was used for a subsequent reaction without purification.
Quantity
173 μL
Type
reactant
Reaction Step One
Quantity
520 mg
Type
reactant
Reaction Step Two
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2.15 g 4-Acetylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester (272) were dissolved in 84 ml MeOH and treated with 2.1 g (55.5 mmol) sodium borohydride at 0° C. after stirring for 2 h at RT all volatiles were removed in vacuo and to the residue was added slowly water and 2.3 g (11 mmol) citric acid monohydrate. Extraction with dichloromethane, drying with Sodium sulfate and evaporation gave 1.78 g of crude 4-Mercapto-piperidine-1-carboxylic acid tert-butyl ester
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
84 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
2.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of crude tert-butyl 4-thioxopiperidine-1-carboxylate (2 g, 9.30 mmol, 1.00 equiv) in ethanol (20 mL) contained in a 100-mL 3-necked round-bottom flask under nitrogen was added sodium borohydride (570 mg, 15.00 mmol, 1.50 equiv) in several portions. The resulting solution was stirred at 80° C. for 2 h. The reaction mixture was then quenched by the addition of 30 mL of water after it was cooled to room temperature with a water bath. The solution was extracted with 3×30 mL of ether and the organic layers combined. The combined organic layer was washed with 2×50 mL of brine, dried over anhydrous sodium sulfate and concentrated under vacuum to give 2.34 g of crude tert-butyl 4-mercaptopiperidine-1-carboxylate as yellow oil.
Name
tert-butyl 4-thioxopiperidine-1-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
570 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Was prepared in analogy to example 28 starting from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylate boron diacetate and (S)—N-[[3-(3-fluoro-4-(4-piperidinylsulfanyl)-phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide. The later being obtained from 4-mercapto-piperidine-1-carboxylic acid tert-butyl ester (J. Antibiotics, 1995, 48, 408-16).
Name
(S)—N-[[3-(3-fluoro-4-(4-piperidinylsulfanyl)-phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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